molecular formula C14H19N B12541426 3-(4-tert-Butylphenyl)-2,2-dimethyl-2H-azirene CAS No. 142563-84-6

3-(4-tert-Butylphenyl)-2,2-dimethyl-2H-azirene

Cat. No.: B12541426
CAS No.: 142563-84-6
M. Wt: 201.31 g/mol
InChI Key: IPKJMXAIWJFFOS-UHFFFAOYSA-N
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Description

3-(4-tert-Butylphenyl)-2,2-dimethyl-2H-azirene is an organic compound characterized by its unique azirene ring structure. Azirene compounds are known for their strained three-membered ring, which imparts significant reactivity. The presence of the tert-butylphenyl group and the dimethyl substitution on the azirene ring further enhances its chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-Butylphenyl)-2,2-dimethyl-2H-azirene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-tert-butylbenzyl chloride with 2,2-dimethylaziridine in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of advanced purification techniques such as distillation and recrystallization ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-Butylphenyl)-2,2-dimethyl-2H-azirene undergoes various chemical reactions, including:

    Oxidation: The azirene ring can be oxidized to form corresponding oxiranes.

    Reduction: Reduction reactions can open the azirene ring, leading to the formation of amines.

    Substitution: The tert-butylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Formation of oxiranes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

3-(4-tert-Butylphenyl)-2,2-dimethyl-2H-azirene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-tert-Butylphenyl)-2,2-dimethyl-2H-azirene involves its interaction with specific molecular targets. The strained azirene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with nucleophiles in biological systems, potentially disrupting cellular processes. The exact molecular pathways and targets are still under investigation, but the compound’s reactivity suggests it may interfere with enzyme activity and DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-tert-Butylphenyl)propanal
  • 3-(4-tert-Butylphenyl)-3-oxopropanenitrile
  • 3-(4-tert-Butylphenyl)propanoic acid

Uniqueness

3-(4-tert-Butylphenyl)-2,2-dimethyl-2H-azirene is unique due to its azirene ring structure, which imparts significant reactivity compared to other similar compounds. The presence of the tert-butylphenyl group and dimethyl substitution further enhances its chemical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

142563-84-6

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-2,2-dimethylazirine

InChI

InChI=1S/C14H19N/c1-13(2,3)11-8-6-10(7-9-11)12-14(4,5)15-12/h6-9H,1-5H3

InChI Key

IPKJMXAIWJFFOS-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=N1)C2=CC=C(C=C2)C(C)(C)C)C

Origin of Product

United States

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